molecular formula C16H15N3O3S B12345349 6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one

6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B12345349
M. Wt: 329.4 g/mol
InChI Key: JVPRGSLJNZRVBT-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one typically involves the condensation of appropriate pyrimidine and pyridine precursors. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under reflux conditions in solvents such as dimethylformamide (DMF) or benzene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Nitrated or halogenated dimethoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as tyrosine kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some similar compounds, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H15N3O3S/c1-21-11-4-9(5-12(7-11)22-2)13-6-10-8-17-16(23-3)19-14(10)18-15(13)20/h4-8,13H,1-3H3

InChI Key

JVPRGSLJNZRVBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2C=C3C=NC(=NC3=NC2=O)SC)OC

Origin of Product

United States

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